molecular formula C12H13BrN2O2 B1437609 5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione CAS No. 732962-63-9

5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B1437609
CAS No.: 732962-63-9
M. Wt: 297.15 g/mol
InChI Key: FHYUCWKGNMXXNA-UHFFFAOYSA-N
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Description

“5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione” is a chemical compound with the CAS Number: 732962-63-9 . It has a molecular weight of 297.15 .


Synthesis Analysis

The synthesis of indole derivatives, such as “this compound”, has been a topic of interest in recent years . Indoles are significant heterocyclic systems in natural products and drugs, and they play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C12H13BrN2O2/c1-14(2)5-6-15-10-4-3-8(13)7-9(10)11(16)12(15)17/h3-4,7H,5-6H2,1-2H3 .


Physical and Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 297.15 .

Scientific Research Applications

Indole Derivatives Synthesis and Applications

Indole derivatives, such as isatins (1H-indole-2,3-diones) and their analogs, have a significant presence in scientific research due to their synthetic versatility and biological activities. Isatins serve as crucial building blocks for creating a wide range of N-heterocycles, showing immense potential in drug development and other areas. Their reactions form new heterocyclic compounds, highlighting their role in advancing synthetic methods and exploring biological activities (Sadeghian & Bayat, 2022). Additionally, the framework for indole synthesis classification underscores the ongoing interest in developing new methods to prepare indoles, suggesting that derivatives like "5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione" could have applications in synthesizing novel indole-based compounds with potential pharmacological properties (Taber & Tirunahari, 2011).

Biological Activities and Potential Applications

The biological activities associated with isatin derivatives further suggest potential research applications for compounds like "this compound." For instance, isatin and its analogs have shown various biological activities, including anticonvulsant, antimicrobial, anticancer, antiviral, anti-inflammatory, and analgesic effects. This indicates that research into similar compounds could focus on their pharmacological applications and potential as precursors for developing new therapeutic agents (Mathur & Nain, 2014).

Chemical Modifications and Functionalization

Research on the chemical modification of cellulose using ionic liquids as reaction media demonstrates the potential for "this compound" and similar compounds in material science and engineering. This line of research explores the modification of biopolymers, suggesting applications in developing new materials with enhanced properties (Heinze et al., 2008).

Biochemical Analysis

Biochemical Properties

5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby influencing the enzyme’s activity. Additionally, this compound can form complexes with proteins, affecting their structural conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and RNA, influencing their stability and function. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can induce changes in gene expression by interacting with transcriptional machinery and epigenetic modifiers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade under others, leading to the formation of metabolites with different biological activities. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause persistent changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including organ damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range elicits a maximal biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites. Additionally, it may require cofactors for its metabolism, influencing its overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity, as its concentration in specific tissues or organelles may affect its interaction with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interaction with biomolecules and its overall biological activity. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may influence cellular metabolism .

Properties

IUPAC Name

5-bromo-1-[2-(dimethylamino)ethyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-14(2)5-6-15-10-4-3-8(13)7-9(10)11(16)12(15)17/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYUCWKGNMXXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(C=C(C=C2)Br)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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